

An In-depth Technical Guide to 11-Bromoundecanoic Acid: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *11-Bromoundecanoic acid*

Cat. No.: *B048718*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Bromoundecanoic acid is a versatile bifunctional linear carboxylic acid of significant interest in materials science, nanotechnology, and the pharmaceutical industry. Its unique structure, featuring a terminal bromine atom and a carboxylic acid group, allows it to act as a valuable linker molecule for the conjugation of bioactive moieties and the functionalization of surfaces. This guide provides a comprehensive overview of the physicochemical properties of **11-bromoundecanoic acid**, detailed experimental protocols for the determination of its melting and boiling points, and a discussion of its applications, particularly in the realm of targeted drug delivery.

Physicochemical Properties

11-Bromoundecanoic acid is a white to off-white crystalline solid at room temperature.^[1] Its key physical properties are summarized in the table below, compiled from various sources. The observed ranges in melting and boiling points can be attributed to differences in purity and the conditions under which the measurements were taken.

Property	Value	Source(s)
Molecular Formula	$C_{11}H_{21}BrO_2$	[1]
Molecular Weight	265.19 g/mol	[2] [3]
Melting Point	45-59 °C	[1] [2] [3] [4] [5] [6] [7]
Boiling Point	173-174 °C at 2 mmHg 190 °C at 18 mmHg	[4] [5] [6] [7]
Appearance	White to beige crystalline chunks or powder	[1] [4]
Solubility	Insoluble in water; Soluble in organic solvents such as chloroform, methanol, and ethanol.	[1] [4] [7]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity of **11-bromoundecanoic acid**. The following are detailed methodologies for these measurements.

Melting Point Determination using the Capillary Method

This method is widely used for determining the melting point of a crystalline solid.[\[8\]](#)[\[9\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for powdering the sample)

Procedure:

- Sample Preparation: Ensure the **11-bromoundecanoic acid** sample is completely dry and, if necessary, finely powder it using a mortar and pestle.
- Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until you have a packed column of 2-3 mm of the solid at the bottom of the tube.
- Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
 - Allow the apparatus to cool.
 - Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.
 - Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.^[8]
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure substance will have a sharp melting range of 1-2°C.

Boiling Point Determination using the Thiele Tube Method

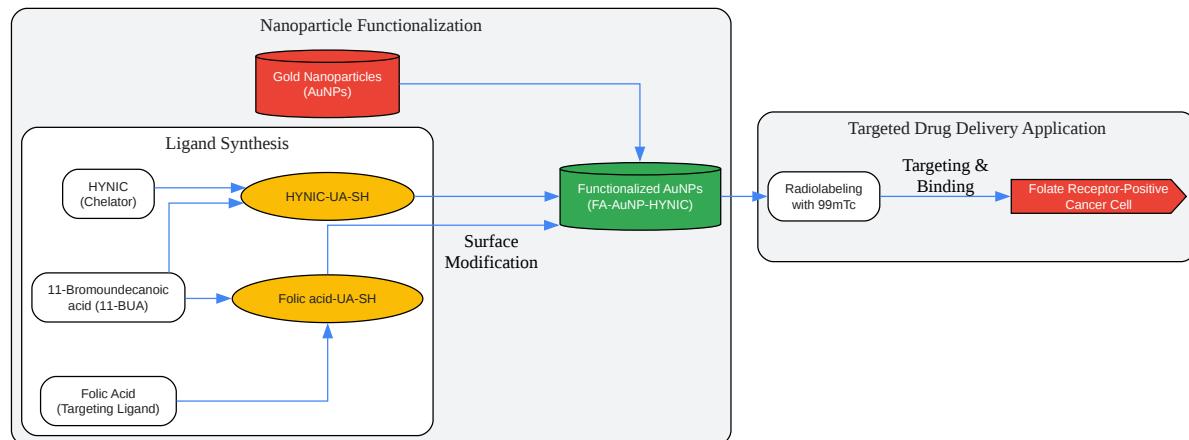
This method is suitable for determining the boiling point of small quantities of a liquid. Since **11-bromoundecanoic acid** is a solid at room temperature, it must first be melted.

Apparatus:

- Thiele tube

- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat-resistant oil (e.g., mineral oil)
- Bunsen burner or other heat source
- Clamp and stand

Procedure:

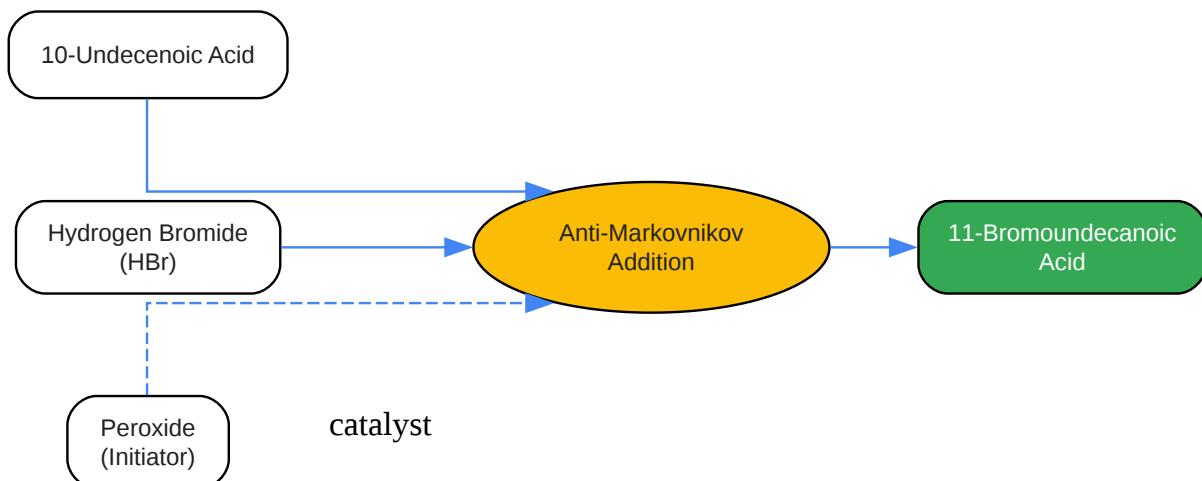

- Sample Preparation: Place a small amount of **11-bromoundecanoic acid** into the small test tube and gently heat it until it melts.
- Assembly:
 - Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
 - Place a capillary tube, with its sealed end up, into the molten sample in the test tube.
 - Clamp the Thiele tube to a stand and insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the level of the side arm. The heat-resistant oil should cover the sample.
- Measurement:
 - Gently heat the side arm of the Thiele tube with a Bunsen burner. The convection currents in the oil will ensure uniform heating.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - Continue heating until a steady and rapid stream of bubbles is observed.

- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.

Applications in Research and Drug Development

11-Bromoundecanoic acid is a bifunctional molecule that serves as a critical building block in organic synthesis and materials science.^[4] Its carboxylic acid group can anchor to various substrates, including metal surfaces, while the terminal bromine atom can be readily displaced through nucleophilic substitution, allowing for the attachment of a wide range of functional molecules.^[4] This makes it an ideal linker for applications in bioconjugation, biosensor development, and the creation of self-assembled monolayers (SAMs).^[4]

A particularly promising application is in the field of targeted drug delivery for cancer therapy. For instance, **11-bromoundecanoic acid** can be used to functionalize gold nanoparticles (AuNPs) with targeting ligands, such as folic acid, to direct the nanoparticles to cancer cells that overexpress folate receptors.^[5] The following workflow illustrates this process.



[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the functionalization of gold nanoparticles. This diagram illustrates the use of **11-bromoundecanoic acid** as a linker to attach folic acid and a HYNIC chelator to gold nanoparticles for targeted cancer cell imaging and therapy.[5]

Synthesis Overview

The industrial synthesis of **11-bromoundecanoic acid** is typically achieved through the anti-Markovnikov addition of hydrogen bromide (HBr) to 10-undecenoic acid, which is derived from castor oil. This reaction is often carried out in the presence of a peroxide initiator and in the absence of free oxygen to favor the formation of the terminal bromo- derivative over the internal one.

[Click to download full resolution via product page](#)

Figure 2: Synthesis of **11-Bromoundecanoic Acid**. A simplified diagram showing the synthesis of **11-bromoundecanoic acid** from 10-undecenoic acid via an anti-Markovnikov addition of HBr.

Conclusion

11-Bromoundecanoic acid is a valuable and versatile chemical compound with well-characterized physical properties. Its utility as a bifunctional linker is of particular importance in the fields of materials science and drug delivery. The experimental protocols provided herein offer standardized methods for the verification of its purity, while the outlined applications and synthetic pathway highlight its significance for researchers and professionals in drug development and related scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Editorial: "Investigations into the use of organic and inorganic compounds as chemotherapeutic agents" - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]
- 3. 11-Bromoundecanoic Acid | 95% | RUO | Sigma-Aldrich [benchchem.com]
- 4. bocsci.com [bocsci.com]
- 5. US2772302A - Process for the production of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 6. 11-Bromoundecanoic acid | C11H21BrO2 | CID 17812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal-Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioconjugate Chemistry: Enabling Innovation and Fostering Community at the Nexus of Synthetic and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 11-Bromoundecanoic Acid: Properties, Protocols, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048718#11-bromoundecanoic-acid-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com